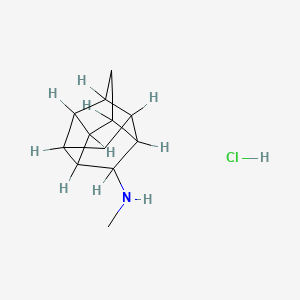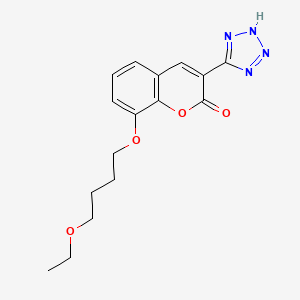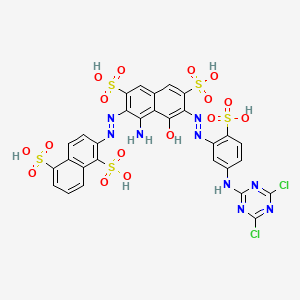
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminocarbonyl group, a dimethylhydrazino moiety, and a methylpropanoate backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazino intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound to form the hydrazino intermediate.
Introduction of the aminocarbonyl group: The hydrazino intermediate is then reacted with an isocyanate or a similar reagent to introduce the aminocarbonyl group.
Esterification: The final step involves the esterification of the intermediate with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl or hydrazino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl and hydrazino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylbutanoate: Similar structure with an additional methyl group.
Ethyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-ethylpropanoate: Similar structure with an ethyl group on the propanoate backbone.
Uniqueness
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
96804-67-0 |
|---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-[carbamoyl(dimethylamino)amino]-2-methylpropanoate |
InChI |
InChI=1S/C8H17N3O3/c1-6(7(12)14-4)5-11(8(9)13)10(2)3/h6H,5H2,1-4H3,(H2,9,13) |
InChI Key |
UXEWTRAREXBASD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C(=O)N)N(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


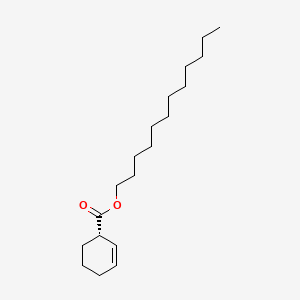
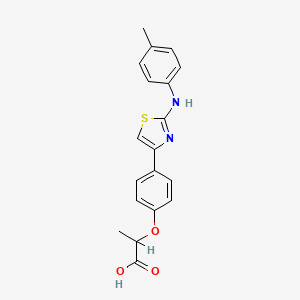
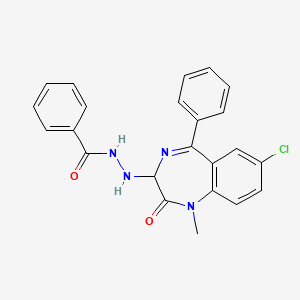

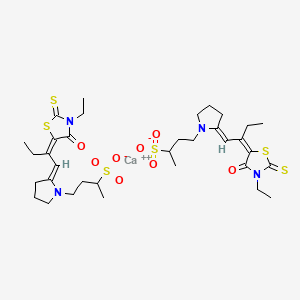

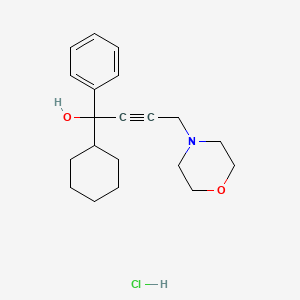

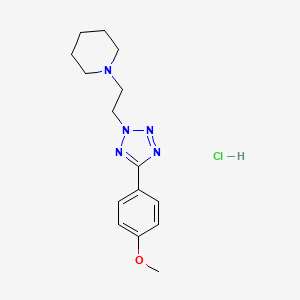
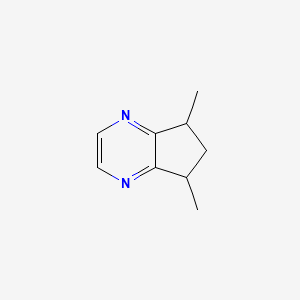
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)
